Cas no 126352-85-0 (1H,2H,3H-pyrazolo1,5-aimidazole-7-carboxylic acid)

1H,2H,3H-pyrazolo1,5-aimidazole-7-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazo[1,2-b]pyrazole-7-carboxylicacid, 2,3-dihydro-
- 1H-Imidazo[1,2-b]pyrazole-7-carboxylicacid,2,3-dihydro-(9CI)
- 3,5-dihydro-2H-imidazo[1,2-b]pyrazole-7-carboxylic acid
- 1H,2H,3H-pyrazolo1,5-aimidazole-7-carboxylic acid
- DTXSID40665697
- EN300-118852
- 2,5-Dihydro-3H-imidazo[1,2-b]pyrazole-7-carboxylic acid
- AT20547
- 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid
- 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylicacid
- 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
- 1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid, 2,3-dihydro-
- AKOS023401299
- 126352-85-0
- BFA35285
- Z1216829446
-
- インチ: InChI=1S/C6H7N3O2/c10-6(11)4-3-8-9-2-1-7-5(4)9/h3,7H,1-2H2,(H,10,11)
- InChIKey: IBVUUXDFPPZZIP-UHFFFAOYSA-N
- SMILES: N1C2N(N=CC=2C(O)=O)CC1
計算された属性
- 精确分子量: 153.05391
- 同位素质量: 153.054
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 269
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.9A^2
- XLogP3: -0.2
じっけんとくせい
- PSA: 67.15
1H,2H,3H-pyrazolo1,5-aimidazole-7-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-118852-2.5g |
1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid |
126352-85-0 | 95% | 2.5g |
$1931.0 | 2023-07-06 | |
A2B Chem LLC | AA36998-100mg |
2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
126352-85-0 | 95% | 100mg |
$395.00 | 2024-04-20 | |
Aaron | AR000TEA-10g |
1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid, 2,3-dihydro- |
126352-85-0 | 95% | 10g |
$5850.00 | 2023-12-16 | |
Aaron | AR000TEA-500mg |
1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid, 2,3-dihydro- |
126352-85-0 | 95% | 500mg |
$1081.00 | 2025-01-20 | |
Aaron | AR000TEA-2.5g |
1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid, 2,3-dihydro- |
126352-85-0 | 95% | 2.5g |
$2681.00 | 2023-12-16 | |
A2B Chem LLC | AA36998-500mg |
2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
126352-85-0 | 95% | 500mg |
$844.00 | 2024-04-20 | |
A2B Chem LLC | AA36998-50mg |
2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
126352-85-0 | 95% | 50mg |
$277.00 | 2024-04-20 | |
A2B Chem LLC | AA36998-250mg |
2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
126352-85-0 | 95% | 250mg |
$548.00 | 2024-04-20 | |
Enamine | EN300-118852-10000mg |
1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid |
126352-85-0 | 95.0% | 10000mg |
$4236.0 | 2023-10-03 | |
1PlusChem | 1P000T5Y-500mg |
1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid, 2,3-dihydro- |
126352-85-0 | 95% | 500mg |
$1005.00 | 2025-02-18 |
1H,2H,3H-pyrazolo1,5-aimidazole-7-carboxylic acid 関連文献
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
1H,2H,3H-pyrazolo1,5-aimidazole-7-carboxylic acidに関する追加情報
Introduction to 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid (CAS No. 126352-85-0)
1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 126352-85-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazolo[1,5-a]imidazole scaffold, a structural motif known for its broad biological activity and utility in drug discovery. The presence of a carboxylic acid functional group at the 7-position introduces additional reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The pyrazolo[1,5-a]imidazole core is a fused bicyclic system consisting of a pyrazole ring linked to an imidazole ring. This particular arrangement imparts unique electronic and steric properties that can be exploited in the design of bioactive molecules. The carboxylic acid derivative not only serves as a versatile synthetic precursor but also possesses inherent pharmacological properties that have been explored in various therapeutic contexts.
Recent advancements in medicinal chemistry have highlighted the potential of pyrazolo[1,5-a]imidazole-7-carboxylic acid as a key building block in the development of novel therapeutic agents. Its structural features make it amenable to modifications that can fine-tune its biological activity, solubility, and metabolic stability. For instance, derivatives of this compound have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
In the realm of academic research, studies have demonstrated that modifications at the 7-position of the pyrazolo[1,5-a]imidazole scaffold can significantly influence the pharmacokinetic profile of resulting compounds. The carboxylic acid group provides a site for further functionalization, allowing chemists to introduce various substituents that can enhance binding affinity to biological targets. This flexibility has led to the discovery of several lead compounds that are currently undergoing further optimization.
One particularly intriguing aspect of 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid is its potential as a scaffold for kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules based on this scaffold, researchers aim to develop selective inhibitors that can modulate kinase activity without affecting other enzymes. Preliminary studies suggest that certain derivatives exhibit promising inhibitory effects on specific kinases while maintaining good selectivity.
The synthesis of pyrazolo[1,5-a]imidazole-7-carboxylic acid involves multi-step organic transformations that typically begin with readily available precursors. Common synthetic routes include cyclocondensation reactions between hydrazine derivatives and α-haloketones or α-halocarbonyl compounds. The introduction of the carboxylic acid group can be achieved through oxidation or hydrolysis of ester or amide functionalities. These synthetic strategies have been optimized to ensure high yields and purity, making the compound accessible for further pharmaceutical applications.
From a computational chemistry perspective, virtual screening methods have been employed to identify potential hits based on the pyrazolo[1,5-a]imidazole-7-carboxylic acid scaffold. By leveraging molecular docking algorithms and machine learning models, researchers can predict binding affinities and optimize molecular structures before conducting expensive wet-lab experiments. This approach has accelerated the discovery process and led to the identification of several promising candidates for further investigation.
The pharmacological evaluation of 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid derivatives has revealed diverse biological activities. For example, some derivatives have shown potent antimicrobial effects against Gram-positive bacteria by inhibiting essential bacterial enzymes. Others have demonstrated anti-inflammatory properties by modulating cytokine production and immune cell responses. These findings underscore the therapeutic potential of this scaffold and highlight its importance in drug discovery efforts.
In conclusion,pyrazolo[1,5-a]imidazole-7-carboxylic acid (CAS No. 126352-85-0) is a structurally interesting compound with significant pharmaceutical applications. Its unique chemical properties and biological activities make it a valuable tool for medicinal chemists seeking to develop novel therapeutic agents. As research in this area continues to progress,pyrazolo[1,5-a]imidazole-7-carboxylic acid derivatives are likely to play an increasingly important role in addressing unmet medical needs across multiple therapeutic areas.
126352-85-0 (1H,2H,3H-pyrazolo1,5-aimidazole-7-carboxylic acid) Related Products
- 879052-54-7(4-bromo-3-ethoxy-N-(pyridin-2-yl)methylbenzene-1-sulfonamide)
- 873857-62-6(Fidaxomicin)
- 1256955-38-0(4-CHLORO-6-CYCLOPROPYL-6,7-DIHYDRO-5H-PYRROLO[3,4-D]PYRIMIDINE)
- 2227817-26-5(rac-3-(1R,2S)-2-aminocyclopropyl-2-bromo-6-methoxyphenol)
- 2680680-46-8(tert-butyl N-(2-cyanoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate)
- 1822834-91-2(4-(4-Bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one)
- 892763-33-6(7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one)
- 1361814-25-6(Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-methylpyridine-2-carboxylate)
- 337921-58-1(1-(4-phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime)
- 867163-02-8(3-[8-Chloro-1-(2-phenyl-quinolin-7-yl)-imidazo[1,5-a]pyrazin-3-yl]-1-methyl-cyclobutanol)




